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molecular formula C20H14F2O3 B1456885 3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid CAS No. 1286754-98-0

3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid

Cat. No. B1456885
M. Wt: 340.3 g/mol
InChI Key: YKQHPABUHONHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039495B2

Procedure details

3-(2′,4′-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid methyl ester (4.2 g, 11.86 mmol) and 2N KOH (23.72 mL, 47.45 mmol) in 210 mL MeOH were refluxed for 1 hr. The reaction mixture was cooled, concentrated and distributed into 200 mL H2O and 200 mL ethyl acetate. The aqueous layer was acidified with 2N HCl and separated. The organic layer was washed with saturated NaCl, dried over MgSO4, filtered and concentrated in vacuo to yield 4.0 g (99.1%) of 3-(2′,4′-difluoro-biphenyl-4-yloxymethyl)-benzoic acid as a white powder. LC-MS (ES) calculated for C20H14F2O3, 340.33; found m/z 339.1 [M−H]−.
Name
3-(2′,4′-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid methyl ester
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
23.72 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:26])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][C:19]=3[F:25])=[CH:14][CH:13]=2)[CH:5]=1.[OH-].[K+]>CO>[F:25][C:19]1[CH:20]=[C:21]([F:24])[CH:22]=[CH:23][C:18]=1[C:15]1[CH:14]=[CH:13][C:12]([O:11][CH2:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:26])=[O:2])=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
3-(2′,4′-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid methyl ester
Quantity
4.2 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)COC1=CC=C(C=C1)C1=C(C=C(C=C1)F)F)=O
Name
Quantity
23.72 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
210 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1=CC=C(C=C1)OCC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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